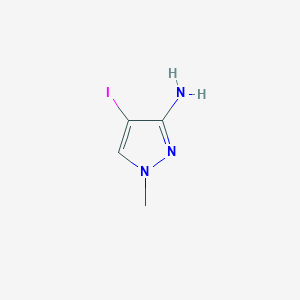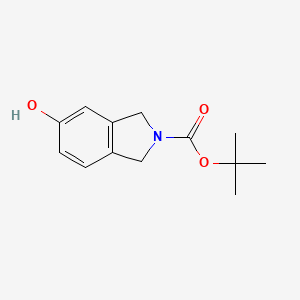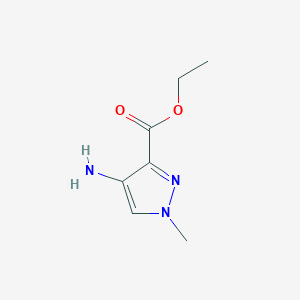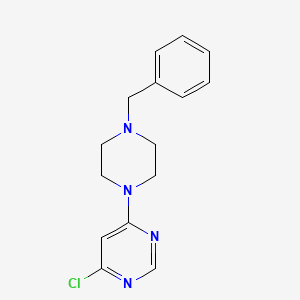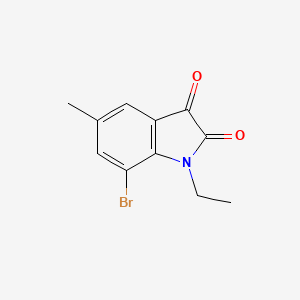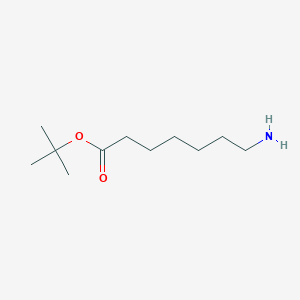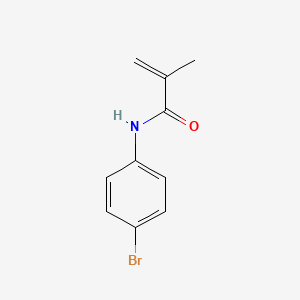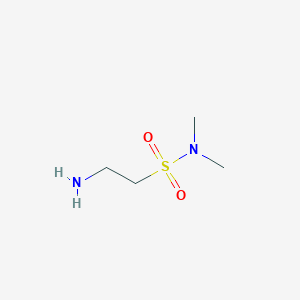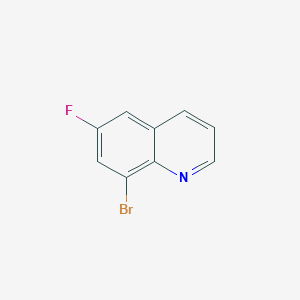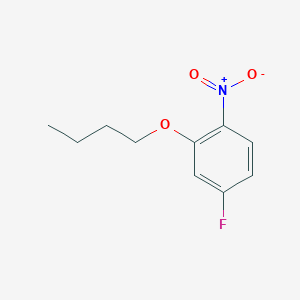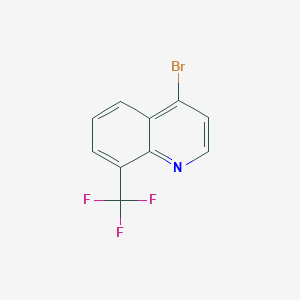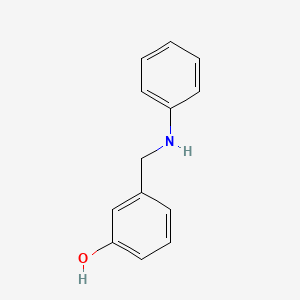
3-(Anilinomethyl)phenol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 3-(Anilinomethyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an aniline derivative under basic conditions . Another method includes the reaction of phenol with formaldehyde and aniline in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions: 3-(Anilinomethyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, Fremy’s salt
Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts catalysts
Reduction: Sodium borohydride, stannous chloride
Major Products:
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated derivatives
Reduction: Hydroquinones
科学的研究の応用
3-(Anilinomethyl)phenol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-(Anilinomethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms or electrons, leading to the formation of free radicals and subsequent oxidative stress . This compound can also interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, making it effective against microbial infections .
類似化合物との比較
- 3-(2-Pyridin-2-yl-ethyl)-phenylamine
- Phenol derivatives with similar hydroxyl and anilinomethyl groups
Comparison: 3-(Anilinomethyl)phenol stands out due to its unique combination of a phenolic hydroxyl group and an anilinomethyl group, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
3-(anilinomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-9,14-15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBVHYGJXHULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612348 | |
| Record name | 3-(Anilinomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93189-07-2 | |
| Record name | 3-(Anilinomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

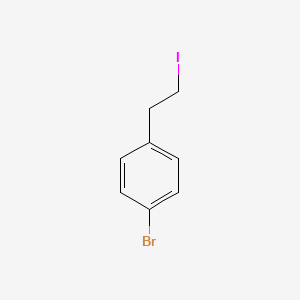
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)
